Imidazo[1,2-a]pyridin-3-amine

Neuroscience Transporter Pharmacology Excitotoxicity

Unsubstituted imidazo[1,2-a]pyridin-3-amine cores often exhibit batch variability that compromises SAR reproducibility. This 97% pure building block (CAS 28036-33-1) resolves this by providing a consistent scaffold for Groebke-Blackburn-Bienaymé multicomponent reactions, enabling systematic C-2/C-3 diversification with aldehydes and isocyanides. • 97% purity ensures reproducible library synthesis with minimal side products • MW 133.15, mp 114-126°C; solubility 4.9 g/L at 25°C for predictable handling • Supports antiviral, antibacterial, and kinase inhibitor discovery programs

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 28036-33-1
Cat. No. B132443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-3-amine
CAS28036-33-1
SynonymsImidazo[1,2-a]pyridin-3-amine; 
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)N
InChIInChI=1S/C7H7N3/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H,8H2
InChIKeyRTOFMMILZZGGNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridin-3-amine Scaffold Procurement


Imidazo[1,2-a]pyridin-3-amine (CAS 28036-33-1) is a fused heterocyclic building block comprising a planar imidazo[1,2-a]pyridine core with a reactive 3-amino group, widely utilized as a privileged scaffold in drug discovery . The unsubstituted core structure serves as a versatile synthetic intermediate for generating diverse derivative libraries through Groebke-Blackburn-Bienaymé multicomponent reactions [1]. The compound exhibits a molecular weight of 133.15 g/mol, a melting point of 114-126 °C, a pKa of 8.01, and water solubility of 4.9 g/L at 25 °C .

Workflow Groebke–Blackburn–Bienaymé multicomponent reaction library synthesis
Selection Reactive 3-amino group enables C-2 and C-3 diversification
Use context Privileged scaffold for antiviral, kinase, and anti-infective library design

Imidazo[1,2-a]pyridin-3-amine Substitution Pitfalls


While the imidazo[1,2-a]pyridine scaffold class demonstrates broad biological activities including antiviral, antibacterial, and kinase inhibition, the unsubstituted imidazo[1,2-a]pyridin-3-amine core is not pharmacologically equivalent to its substituted derivatives [1]. Substitution patterns critically determine target selectivity, potency, and mechanism of action [2]. For instance, simple substitution at the C-2 and C-3 positions can shift a compound from being TLR7/8-inactive to exhibiting selective EAAT3 inhibition with >20-fold selectivity over other EAAT subtypes [3], or confer low-nanomolar IRAK-4 kinase inhibition . Therefore, procurement of the correct core scaffold—with or without specific substituents—directly impacts the validity and reproducibility of biological assays and medicinal chemistry campaigns.

Unsubstituted core lacks target activity; biological effects require specific C-2/C-3/C-5 substitution patterns.
Substitution-dependent selectivity: structural analogs may shift EAAT transporter or kinase isoform profiles.
Class-level antibacterial mechanism inferred, but individual derivative potency and spectrum must be verified.

Imidazo[1,2-a]pyridin-3-amine Activity Comparison


EAAT3 Transporter Selectivity

In a study of imidazo[1,2-a]pyridin-3-amine derivatives, compound 3a (2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine) demonstrated >20-fold selectivity for EAAT3 inhibition (IC50 = 13 μM) over EAAT1, EAAT2, and EAAT4 (IC50 > 250 μM) [1]. In contrast, structurally similar analogs lacking the 7/8-methyl or bromine substitution showed significantly reduced activity and selectivity [2]. This provides a clear quantitative benchmark for derivative selection when targeting EAAT3 vs. other glutamate transporters.

EAAT3 Selectivity
Head-to-head
Derivative 3a IC50=13 µM (EAAT3), >250 µM (EAAT1/2/4), >20-fold selective
Reported EAAT3-selective assay context
[3H]-D-aspartate uptake, HEK293 cells
Neuroscience Transporter Pharmacology Excitotoxicity

HIV-1 Reverse Transcriptase Inhibition

While the unsubstituted imidazo[1,2-a]pyridin-3-amine core is inactive against HIV-1, a specific derivative, 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile (compound 38), exhibited potent anti-HIV-1 activity with a MAGI whole-cell IC50 of 0.18 μM and a selectivity index >800 [1]. In contrast, the parent core and many other derivatives showed only weak or no inhibition in both enzymatic RT and cellular assays [2]. This highlights the critical role of specific substitutions at C-2, C-3, and C-5 for antiviral efficacy.

Anti-HIV-1 Activity
Class-level
Derivative 38 MAGI IC50=0.18 µM, SI>800; core inactive
Reported whole-cell antiviral context
MAGI assay, HeLa-CD4-LTR-β-gal cells
Antiviral Drug Discovery HIV/AIDS Reverse Transcriptase

MRSA Antibacterial Activity

In a screening of Groebke-Blackburn-Bienaymé-derived imidazo[1,2-a]pyridin-3-amines, the most active analogues exhibited bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the range of 4-16 μg/mL [1]. Crucially, cross-resistance studies comparing MIC values in wild-type and laboratory-generated resistant strains indicated a novel mechanism of action distinct from known bacteriostatic agents [2]. While the unsubstituted core is inactive, the class demonstrates potential against Gram-positive pathogens where conventional antibiotics are failing.

Anti-MRSA MIC
Class-level
Most active derivatives MIC 4–16 µg/mL; core inactive
Antimicrobial screening context
Broth microdilution, S. aureus ATCC 29213
Antimicrobial Resistance MRSA Bacteriostatic Agents

TNF-α Inhibitory Activity

A series of imidazo[1,2-a]pyridin-3-amine derivatives synthesized via an eco-friendly Wang-OSO3H-catalyzed multicomponent reaction were evaluated for TNF-α inhibitory activity [1]. Compounds 4a, 4b, and 4d exhibited IC50 values of ~6.2-6.9 μM in vitro [2]. Molecular docking studies identified TYR135, TYR227, and ILE231 as key interacting residues within the TNF-α trimer, a binding mode distinct from classical TNF-α antagonists like etanercept [3]. This provides a quantitative starting point for optimization of anti-inflammatory candidates within this chemotype.

TNF-α Inhibition
Reported
Compounds 4a/4b/4d IC50 6.2–6.9 µM; reference SPD304 IC50 ~22 µM
Reported cytokine inhibition context
ELISA binding assay, in silico docking
Inflammation Cytokine Inhibition Immunology

Kinase Inhibition in Cancer Signaling

Imidazo[1,2-a]pyridine-based compounds have been optimized as potent and selective kinase inhibitors across multiple targets [1]. For instance, an imidazo[1,2-a]pyridine derivative bearing a 6-imidazo[1,2-a]pyridin-3-yl substitution (IRAK inhibitor 1) displays an IC50 of 35 nM against IRAK-4, demonstrating the scaffold's capacity for low-nanomolar kinase engagement . In a separate study, imidazo[1,2-a]pyridine analogues designed via fragment-growing strategies achieved subnanomolar PI3Kα inhibition and antiproliferative cellular activity [2]. These examples contrast with the unsubstituted core, which lacks kinase inhibitory activity, underscoring the necessity of specific functionalization for kinase-targeted applications.

Kinase Inhibition
Class-level
IRAK-4 IC50=35 nM; PI3Kα
Reported kinase inhibition context
Biochemical kinase assays
Oncology Kinase Inhibitors Signal Transduction

Imidazo[1,2-a]pyridin-3-amine Application Scenarios


Library Synthesis and Scaffold Hopping

Procure the unsubstituted imidazo[1,2-a]pyridin-3-amine core (CAS 28036-33-1) as a versatile building block for generating focused libraries via the Groebke-Blackburn-Bienaymé multicomponent reaction [1]. This approach enables rapid diversification at C-2 and C-3 positions using aldehydes and isocyanides, facilitating the exploration of structure-activity relationships across multiple therapeutic areas including antiviral, antibacterial, and kinase inhibition [2]. The core scaffold's commercial availability at 97% purity (e.g., Thermo Scientific Chemicals catalog AAH5872603) supports reproducible synthetic workflows .

HIV-1 RT Inhibitor Discovery

Select specific substituted imidazo[1,2-a]pyridin-3-amine derivatives (e.g., 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile) that have demonstrated potent anti-HIV-1 activity (MAGI IC50 = 0.18 μM, selectivity index >800) in whole-cell assays [1]. The unsubstituted core is not suitable for direct antiviral screening; instead, focus on derivatives with C-2 aromatic substitution, C-3 cyclohexylamino groups, and C-5 nitrile functionality for optimal RT binding [2].

EAAT3 Selective Modulation

Utilize imidazo[1,2-a]pyridin-3-amine derivatives featuring a small lipophilic substituent (methyl or bromine) at the 7- or 8-position and an o-tolyl group at the 3-amino nitrogen to achieve >20-fold selectivity for EAAT3 over EAAT1, EAAT2, and EAAT4 [1]. These compounds represent the first selective inhibitors of EAAT3, offering valuable pharmacological tools for studying glutamate transport in neurological disorders [2].

Novel MRSA Bacteriostatic Agents

Employ imidazo[1,2-a]pyridin-3-amine derivatives generated via the Groebke reaction as bacteriostatic agents with activity against Gram-positive bacteria, including MRSA (MIC = 4-16 μg/mL) [1]. The novel mechanism of action, inferred from cross-resistance studies, makes this chemotype particularly valuable for antibiotic discovery programs seeking to overcome existing resistance mechanisms [2].

Application
Selection Property
Validation Focus
Scaffold diversification & library synthesis
Reactive 3-amino group; GBB compatibility
Reproducible library generation and purity
Anti-HIV-1 screening studies
C-2 aryl, C-3 cyclohexylamino, C-5 nitrile substitution
Whole-cell antiviral assay and selectivity index review
EAAT3 transporter research
7/8-methyl/bromo & 3-tolyl substitution
EAAT subtype selectivity profiling
Anti-MRSA screening studies
Groebke-derived substituent pattern
MIC determination and resistance mechanism investigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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